2-[benzyl-(4-methylphenyl)sulfonylamino]-N-tert-butylacetamide
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Overview
Description
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-tert-butylacetamide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzyl group, a 4-methylphenyl group, and a sulfonylamino group attached to an acetamide backbone. The tert-butyl group further enhances its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl-(4-methylphenyl)sulfonylamino]-N-tert-butylacetamide typically involves multiple steps:
Formation of the Benzyl Sulfonamide Intermediate: The initial step involves the reaction of benzylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the benzyl sulfonamide intermediate.
Acylation: The benzyl sulfonamide intermediate is then acylated with tert-butyl bromoacetate in the presence of a base like potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-tert-butylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-tert-butylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[benzyl-(4-methylphenyl)sulfonylamino]-N-tert-butylacetamide involves its interaction with specific molecular targets. The sulfonylamino group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[benzyl-(4-methylphenyl)sulfonylamino]acetic acid
- 2-[benzyl-(4-methylphenyl)sulfonylamino]ethyl acetate
- 2-[benzyl-(4-methylphenyl)sulfonylamino]butyl acetate
Uniqueness
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-tert-butylacetamide is unique due to the presence of the tert-butyl group, which enhances its stability and reactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-tert-butylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-16-10-12-18(13-11-16)26(24,25)22(14-17-8-6-5-7-9-17)15-19(23)21-20(2,3)4/h5-13H,14-15H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIBMVVOLMQLRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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